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Compound of Interest

1-Fluoro-2,3,4,5,6-
Compound Name: ,
pentaiodobenzene

cat. No.: B12090000

Disclaimer: Initial investigations for "penta-iodinated fluorobenzene" did not yield any results in
scientific literature and chemical databases. This suggests that it may be a hypothetical or
extremely rare compound. This guide will instead focus on the well-characterized and
structurally related compound, pentafluoroiodobenzene (CeFsl), which is of significant interest
to researchers in chemistry and drug development.

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential applications of pentafluoroiodobenzene, with a focus on its
relevance to researchers, scientists, and drug development professionals.

Core Properties of Pentafluoroiodobenzene

Pentafluoroiodobenzene is a colorless liquid at room temperature. Its key physical and
chemical properties are summarized in the tables below.

Physical Properties
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Property Value Reference

Molecular Formula CeFsl [1]

Molecular Weight 293.96 g/mol [1]

Melting Point -29 °C [2]

Boiling Point 161 °C

Density 2.204 g/mL at 25 °C

Refractive Index (n2°/D) 1.496

Appearance Clear, colorless liquid [2]

Solubility Insoluble in water [3]
Chemical Identifiers

Identifier Value Reference

CAS Number 827-15-6 [1]

IUPAC Name -1,2,3,4,5-pentafluoro-6- o

iodobenzene

SMILES IC:Zl(=C(C(=C(C(=C1F)F)I)F) F) o

INChl=1S/CsFsl/c7-1-
InChl [1]
2(8)4(10)6(12)5(11)3(1)9

Synthesis and Purification

Pentafluoroiodobenzene can be synthesized through the iodination of pentafluorobenzene. The
following is a representative experimental protocol.

Experimental Protocol: Synthesis of
Pentafluoroiodobenzene

Materials:
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Pentafluorobenzene

lodine

65% Oleum (fuming sulfuric acid)
Ice water

Aqueous sodium bisulfite solution
Sodium sulfate (Na2S0a)
Round-bottom flask

Stirrer

Heating mantle

Separatory funnel

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a stirrer, combine pentafluorobenzene and 65%

oleum.

Slowly add iodine to the mixture while stirring.

Heat the mixture to 55-60 °C and continue stirring for 4 hours.

Allow the reaction mixture to cool to room temperature overnight.

Cool the flask in an ice bath and slowly add ice water to quench the reaction.

Decolorize the mixture by adding aqueous sodium bisulfite solution.

Transfer the mixture to a separatory funnel and separate the organic layer.
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» Dry the organic layer over anhydrous sodium sulfate.

» Purify the crude product by distillation to obtain pentafluoroiodobenzene. A boiling point of
73-75 °C at 35 mm Hg has been reported for the purified product.[4]

Experimental Workflow: Synthesis and Purification

Synthesis Workup
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Synthesis and Purification Workflow

Spectroscopic Data

The structure of pentafluoroiodobenzene can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Due to the absence of protons on the aromatic ring, the *H NMR spectrum of pure
pentafluoroiodobenzene is expected to be silent.

e 13C NMR: The 3C NMR spectrum will show characteristic signals for the fluorinated and
iodinated carbon atoms.

o F NMR: The °F NMR spectrum is a key technique for characterizing this compound,
showing distinct chemical shifts for the fluorine atoms at different positions on the aromatic
ring. The typical chemical shift range for aromatic fluorine atoms is between -100 and -200

ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of pentafluoroiodobenzene will exhibit characteristic absorption bands
corresponding to the C-F and C-I stretching vibrations, as well as the vibrations of the
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perfluorinated aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern
of pentafluoroiodobenzene. The molecular ion peak (M*) would be observed at m/z 294.

Toxicological and Safety Information
Hazard Summary

Pentafluoroiodobenzene is classified as an irritant.[2] It is important to handle this chemical
with appropriate personal protective equipment.

Hazard Class Description

Skin Irritation Causes skin irritation.[1]

Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Safety Precautions

e Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face
protection.

e Storage: Store in a cool, dry place in a tightly sealed container.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice. If on skin, wash with plenty of water. If inhaled, move to fresh air.

No quantitative toxicological data such as LD50 or IC50 values were found in the reviewed
literature.

Applications in Research and Drug Development

Pentafluoroiodobenzene is a valuable reagent and building block in organic synthesis and has
potential applications in drug discovery.
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Halogen Bonding in Drug Design

Pentafluoroiodobenzene is a potent halogen bond donor.[6][7] Halogen bonding is a non-
covalent interaction between a halogen atom with a positive electrostatic potential (the o-hole)
and a Lewis base. This interaction is increasingly being recognized for its importance in
molecular recognition and rational drug design.[6] The electron-withdrawing nature of the five
fluorine atoms on the benzene ring enhances the positive o-hole on the iodine atom, making it
a strong halogen bond donor. This property can be exploited in the design of ligands that bind
to biological targets such as proteins and nucleic acids.[6]

Halogen Bonding in Drug Design
Pentafluoroiodobenzene
(Halogen Bond Donor)

Halogen Bond
Non-covalent Interaction)

Biological Target
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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